molecular formula C9H8N2O3 B008574 2-(4-Methoxy-2-nitrophenyl)acetonitrile CAS No. 105003-90-5

2-(4-Methoxy-2-nitrophenyl)acetonitrile

Cat. No. B008574
M. Wt: 192.17 g/mol
InChI Key: GFFVSMHCRCHFEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(4-Methoxy-2-nitrophenyl)acetonitrile and related compounds involves multiple steps, including nitration, methoxylation, and the introduction of the acetonitrile group. A notable study is the synthesis and spectrophotometric analysis of related porphyrins, which showcases the intricate processes involved in creating complex organic structures with nitrophenyl and methoxyphenyl groups (Ivanova et al., 2015).

Molecular Structure Analysis

The molecular structure of (4-nitrophenyl)acetonitrile and its carbanion form have been studied extensively, providing insights into the electronic configuration and structural changes upon conversion. These studies involve quantitative IR spectra and ab initio force field calculations, highlighting the significant spectral and structural changes during conversion to the carbanion form (Binev et al., 2000).

Scientific Research Applications

Photohydrolysis of Phosphotriesters

Phosphotriesters composed of methoxy-nitrophenyl groups can undergo quantitative photohydrolysis in aqueous acetonitrile, yielding phosphodiester or phosphomonoester. This reaction, facilitated by hydroxide attack on phosphoryl phosphorus and the ipso-carbon in the triplet excited state, suggests potential synthetic utility in creating specific phosphorous-containing compounds (Graciani, Swanson, & Kelly, 1995).

Crystal Structure Determination

The crystal structures of several benzene derivatives, including nitro-phenyl-acetonitriles, were determined using X-ray powder diffraction. This research highlights the importance of structural determination in understanding the properties and potential applications of such compounds (Goubitz et al., 1999).

Diels–Alder Reactions

The Diels–Alder reactions involving methoxy-nitrophenyl substituted oxazoles demonstrate synthetic pathways to create complex molecules, potentially useful in materials science and organic synthesis (Ibata et al., 1986).

Reaction Kinetics in Electrochemistry

Studies on the reaction kinetics of electrogenerated anthracene cation radicals with methanol reveal the influence of substituents like methoxy and nitro groups on reaction mechanisms. Such investigations provide insights into the behavior of organic molecules in electrochemical environments (Oyama et al., 2000).

Proton Transfer Complexes

The formation of proton transfer complexes between aminopyrimidines and dichloro-nitrophenol in acetonitrile has been studied, showcasing the potential of such interactions in analytical chemistry and molecular recognition (Habeeb, Al-Attas, & Basha, 2009).

properties

IUPAC Name

2-(4-methoxy-2-nitrophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-8-3-2-7(4-5-10)9(6-8)11(12)13/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFVSMHCRCHFEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CC#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457929
Record name 2-(4-Methoxy-2-nitrophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxy-2-nitrophenyl)acetonitrile

CAS RN

105003-90-5
Record name 2-(4-Methoxy-2-nitrophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To cyano-(4-methoxy-2-nitro-phenyl)-acetic acid ethyl ester (945 mg, 3.58 mmol) was added 30 mL of a saturated solution of aqueous sodium carbonate. The mixture was stirred overnight at 55° C. After cooling to room temperature, the mixture was diluted with ethyl acetate. The organic layer was washed with saturated brine, dried over Na2SO4 and concentrated in vacuo. The crude product was purified on a Biotage (Biotage Inc.) 10 g silica column, eluting with 0-40% EtOAc in heptanes to provide 258 mg (37%) of (4-methoxy-2-nitro-phenyl)-acetonitrile.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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